

# simultaneous quantification of amiloride and hydrochlorothiazide

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## Compound of Interest

Compound Name: *AMiloride 15N3*

CAS No.: *1217169-93-1*

Cat. No.: *B596151*

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An Application Note for the Simultaneous Quantification of Amiloride and Hydrochlorothiazide in Pharmaceutical Formulations

## Introduction

Amiloride hydrochloride (AML), a potassium-sparing diuretic, and hydrochlorothiazide (HCT), a thiazide diuretic, are frequently co-formulated in pharmaceutical products for the management of hypertension and congestive heart failure. This combination leverages a synergistic effect, where HCT's potential to cause potassium depletion is counteracted by AML.[1] The clinical efficacy and safety of these combination products are directly dependent on the correct dosage of each active pharmaceutical ingredient (API). Therefore, it is imperative for quality control laboratories to employ robust, accurate, and reliable analytical methods for the simultaneous quantification of both AML and HCT.

This application note details three validated analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).[2][3][4][5] These protocols are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring trustworthiness and reproducibility in a quality control environment.

# Method 1: High-Performance Liquid Chromatography (RP-HPLC)

## Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely accepted method for the quality control of AML and HCT due to its high specificity, precision, and accuracy. The separation is achieved on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase. The components of the sample are separated based on their differential partitioning between the two phases; more polar compounds elute earlier, while less polar compounds are retained longer by the column.

## Instrumentation, Reagents, and Materials

- Instrumentation:
  - HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector (e.g., Waters 2695 with UV-Visible Detector).[2]
  - Chromatography data acquisition and processing software (e.g., Empower2).[2]
  - Analytical balance
  - pH meter
  - Sonicator
  - 0.45 µm membrane filters for solvent filtration
- Chemicals and Reagents:
  - Amiloride Hydrochloride and Hydrochlorothiazide Reference Standards
  - Acetonitrile (HPLC Grade)
  - Water (HPLC Grade)
  - Potassium dihydrogen orthophosphate or Disodium hydrogen orthophosphate

- Orthophosphoric acid or Formic acid
- Commercially available tablets (e.g., BIDURET®, containing 5 mg AML and 50 mg HCT).  
[\[2\]](#)[\[6\]](#)

## Optimized Chromatographic Conditions

The following table summarizes a set of robust chromatographic conditions synthesized from validated methods. These serve as an excellent starting point for method implementation.

Parameter	Recommended Condition
Column	Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or Phenomenex C8 (150 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 2.5-3.1) in a ratio of 40:60 v/v or 0.1% Formic acid : Acetonitrile (40:60 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	210 nm, 264 nm, or 285 nm (Isoabsorptive point or individual $\lambda_{max}$ can be chosen)
Injection Volume	20 µL
Column Temperature	Ambient (approx. 30°C)
Run Time	~10 minutes
Diluent	Mobile Phase

Rationale for Selection: A C18 or C8 column provides excellent separation for these moderately polar compounds. A buffered mobile phase at a slightly acidic pH (2.5-3.1) ensures the consistent ionization state of the analytes, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength.

## Experimental Protocol

### 1. Preparation of Mobile Phase (Phosphate Buffer Example):

- Accurately weigh and dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to make a 0.02 M solution.[2]
- Adjust the pH of the buffer solution to 2.5 using dilute orthophosphoric acid.[7]
- Filter the buffer solution through a 0.45  $\mu\text{m}$  membrane filter.
- Prepare the final mobile phase by mixing the filtered buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v).
- Degas the mobile phase by sonication for 10-15 minutes before use.

## 2. Preparation of Standard Solutions:

- **Standard Stock Solution:** Accurately weigh about 5 mg of Amiloride HCl and 50 mg of Hydrochlorothiazide reference standards into a 100 mL volumetric flask.[2] Add approximately 70 mL of diluent (mobile phase), sonicate for 10 minutes to dissolve, and then dilute to the mark with the diluent. This yields a solution with concentrations of 50  $\mu\text{g/mL}$  AML and 500  $\mu\text{g/mL}$  HCT.
- **Calibration Standards:** Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve a concentration range of 5-30  $\mu\text{g/mL}$  for AML and 50-300  $\mu\text{g/mL}$  for HCT.[2]

## 3. Preparation of Sample Solution (from Tablets):

- Weigh and finely powder 20 tablets to determine the average tablet weight.
- Accurately weigh a quantity of the powder equivalent to one tablet (containing 5 mg AML and 50 mg HCT) and transfer it to a 100 mL volumetric flask.[2]
- Add approximately 70 mL of diluent and sonicate for 25 minutes to ensure complete dissolution of the APIs.[6]
- Cool the solution to room temperature and dilute to the mark with the diluent.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter to remove insoluble excipients.
- Further dilute the filtrate if necessary to bring the concentrations within the established linearity range.

## 4. System Suitability and Analysis:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a standard solution (e.g., the mid-point of the calibration range) five times.
- Verify the system suitability parameters. The acceptance criteria are typically:
  - Resolution ( $R_s$ ): > 2.0 between the AML and HCT peaks.

- Tailing Factor (T):  $\leq 2.0$  for both peaks.
- Theoretical Plates (N):  $> 2000$  for both peaks.
- %RSD for peak areas:  $< 2.0$ .
- Once system suitability is confirmed, inject the calibration standards followed by the sample solutions in duplicate.

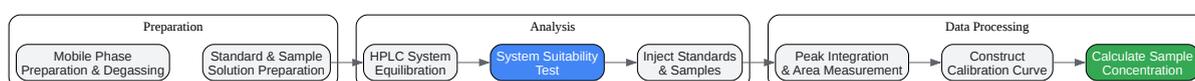
## Data Analysis and Method Validation

A calibration curve is constructed by plotting the peak area against the concentration for each analyte. The concentration of AML and HCT in the sample solutions is determined using the linear regression equation derived from the calibration curve. The method must be validated according to ICH guidelines.[2]

Summary of Typical Validation Parameters:

Parameter	Amiloride (AML)	Hydrochlorothiazide (HCT)
Linearity Range ( $\mu\text{g/mL}$ )	5 - 30[7]	50 - 300[7]
Correlation Coefficient ( $r^2$ )	$> 0.999$ [7]	$> 0.999$ [7]
LOD ( $\mu\text{g/mL}$ )	$\sim 0.03 - 0.10$ [7][8]	$\sim 0.24 - 0.40$ [7][8]
LOQ ( $\mu\text{g/mL}$ )	$\sim 0.10 - 0.30$ [7][8]	$\sim 0.72 - 1.20$ [7][8]
Accuracy (% Recovery)	98.0% - 102.0%	98.0% - 102.0%
Precision (% RSD)	$< 2.0\%$	$< 2.0\%$

## Workflow Visualization



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Caption: RP-HPLC workflow for AML and HCT quantification.

## Method 2: UV-Vis Spectrophotometry (Simultaneous Equation Method)

### Principle of the Method

This method is a simple and cost-effective alternative to HPLC. It is based on the principle that for a mixture of two absorbing species that do not interact, the total absorbance at any wavelength is the sum of the individual absorbances of the two components (Beer-Lambert Law). By measuring the absorbance of the sample at two different wavelengths (typically the  $\lambda_{\text{max}}$  of each drug), a set of simultaneous equations can be solved to determine the concentration of each component.<sup>[9][10][11]</sup>

### Instrumentation and Reagents

- Instrumentation: Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
- Reagents:
  - Amiloride Hydrochloride and Hydrochlorothiazide Reference Standards
  - Solvent: 0.1 N Sodium Hydroxide (NaOH) or Methanol.<sup>[9]</sup>

### Experimental Protocol

#### 1. Wavelength Selection:

- Prepare separate standard solutions of AML (~10  $\mu\text{g}/\text{mL}$ ) and HCT (~10  $\mu\text{g}/\text{mL}$ ) in 0.1 N NaOH.
- Scan each solution over the range of 200-400 nm against a 0.1 N NaOH blank.
- Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for each drug. For AML,  $\lambda_{\text{max}}$  is approximately 244 nm, and for HCT, it is around 280 nm.<sup>[9]</sup>

#### 2. Preparation of Standard Solutions and Determination of Absorptivity:

- Prepare stock solutions of 100  $\mu\text{g}/\text{mL}$  for both AML and HCT in 0.1 N NaOH.

- From the stock solutions, prepare a series of dilutions for each drug separately (e.g., 5-25 µg/mL).[11]
- Measure the absorbance of each dilution at both selected wavelengths (e.g., 244 nm and 280 nm).
- Calculate the absorptivity (A 1%, 1cm) for each drug at each wavelength by plotting absorbance vs. concentration and determining the slope.

### 3. Preparation of Sample Solution:

- Weigh and powder 20 tablets.
- Transfer a quantity of powder equivalent to 5 mg AML and 50 mg HCT to a 100 mL volumetric flask.
- Add ~70 mL of 0.1 N NaOH, sonicate for 10 minutes, and dilute to volume.[9]
- Filter the solution.
- Accurately dilute the filtrate with 0.1 N NaOH to obtain a final concentration within the linear range (e.g., ~10 µg/mL for both analytes).

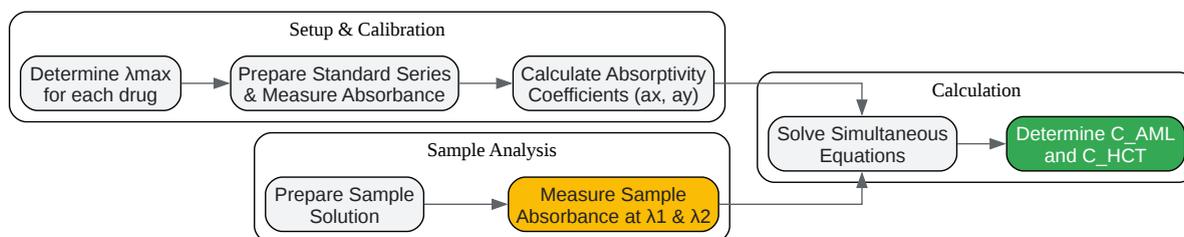
### 4. Analysis and Calculation:

- Measure the absorbance of the final sample solution at the two selected wavelengths (A1 at λ1 and A2 at λ2).
- Calculate the concentration of AML (C\_AML) and HCT (C\_HCT) using the following simultaneous equations:
  - $A_1 = (ax_1 * C\_AML) + (ay_1 * C\_HCT)$
  - $A_2 = (ax_2 * C\_AML) + (ay_2 * C\_HCT)$

## Data Summary

Parameter	Value
λmax of Amiloride (AML)	~244 nm[9]
λmax of Hydrochlorothiazide (HCT)	~280 nm[9]
Solvent	0.1 N NaOH[9]
Linearity Range (µg/mL)	5 - 25 for both AML and HCT[11]

## Workflow Visualization



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Caption: UV-Vis Simultaneous Equation method workflow.

## Method 3: High-Performance Thin-Layer Chromatography (HPTLC)

### Principle of the Method

HPTLC offers a high-throughput and cost-effective method for the simultaneous quantification of AML and HCT. The separation occurs on a high-performance silica gel plate (stationary phase) as a developing solvent (mobile phase) moves up the plate via capillary action. The analytes are separated based on their differential adsorption and solubility. Quantification is achieved by scanning the separated spots with a densitometer.

### Instrumentation and Reagents

- Instrumentation: HPTLC system including an applicator, developing chamber, plate scanner (densitometer), and integration software.
- Plates: Pre-coated silica gel 60 F254 HPTLC plates.
- Reagents:
  - AML and HCT Reference Standards.

- Ethyl acetate, Methanol, Ammonia solution (Reagent grade).[4]

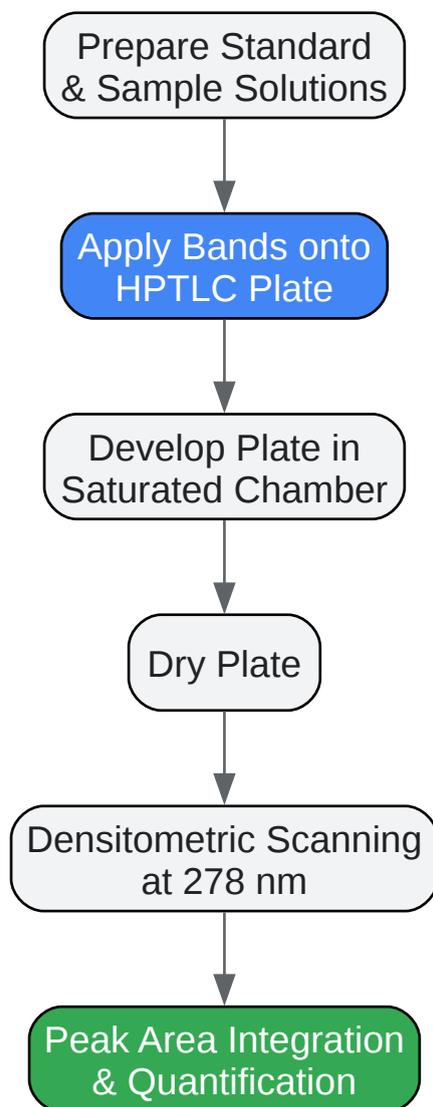
## Chromatographic Conditions

Parameter	Recommended Condition
Stationary Phase	HPTLC silica gel 60 F254 plates[4]
Mobile Phase	Ethyl acetate : Methanol : Water : Ammonia (90:10:5:3 v/v/v/v)[5]
Application Volume	5-10 $\mu$ L/band
Saturation Time	~20 minutes
Development Distance	~80 mm
Detection Wavelength	273 nm or 278 nm[4][5]

## Experimental Protocol

- Preparation of Solutions: Prepare standard and sample solutions in methanol at appropriate concentrations.
- Application: Apply the standard and sample solutions as bands of a specific width onto the HPTLC plate using an automated applicator.
- Development: Place the plate in a developing chamber pre-saturated with the mobile phase and allow the solvent front to travel up the plate.
- Drying: After development, remove the plate and dry it completely.
- Densitometric Scanning: Scan the dried plate at the selected wavelength (e.g., 278 nm). The instrument will record the peak area for each separated spot.
- Quantification: Create a calibration curve by plotting the peak area versus the concentration of the applied standards. Determine the concentration of AML and HCT in the sample spots from this curve.[5]

## Workflow Visualization



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Caption: HPTLC workflow for AML and HCT analysis.

## Forced Degradation Studies for Stability-Indicating Method

To ensure that the analytical method is stability-indicating, forced degradation studies should be performed, particularly with the HPLC method. This confirms that the method can separate the intact APIs from any potential degradation products.

Protocol Outline: The drug product is subjected to stress conditions as recommended by ICH guidelines:

- Acid Hydrolysis: 1 N HCl at 60°C for a specified duration.
- Base Hydrolysis: 1 N NaOH at 60°C for a specified duration.
- Oxidative Degradation: 3-30% H<sub>2</sub>O<sub>2</sub> at room temperature.[12]
- Thermal Degradation: Dry heat in an oven at 105°C for 6 hours.[6]
- Photolytic Degradation: Exposure to UV light.

The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peaks, demonstrating specificity.[6]

## Conclusion

This application note provides three distinct, robust, and validated methods for the simultaneous quantification of amiloride and hydrochlorothiazide. The RP-HPLC method stands out for its superior specificity and is recommended for both routine quality control and stability studies. The UV-Vis Spectrophotometry method offers a simple, rapid, and economical alternative for routine analysis where high-end chromatographic equipment is unavailable. The HPTLC method provides a high-throughput option suitable for screening multiple samples simultaneously. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and the required level of validation.

## References

- Validated RP-HPLC method for the estimation of Amiloride and hydrochlorothiazide in combined tablet dosage form. Asian Journal of Pharmaceutical Analysis. Available at: [\[Link\]](#)
- Shaikh, J. S., & Rao, N. N. (2018). SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND

HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DOSAGE FORM. International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [\[Link\]](#)

- Validated RP-HPLC Method for the Estimation of Amiloride and Hydrochlorothiazide in Combined Tablet Dosage Form. Asian Journal of Research in Chemistry. Available at: [\[Link\]](#)
- Kartal, M., & Erk, N. (1999). Simultaneous Determination of Hydrochlorothiazide and Amiloride Hydrochloride by Ratio Spectra Derivative Spectrophotometry and High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [\[Link\]](#)
- Sabarwal, N., Jain, S., & Agarwal, D. D. SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS DETERMINATION OF AMILORIDE AND HYDROCHLOROTHIAZIDE IN COMBINED DOSAGE FORM. Journal of Advanced Scientific Research. Available at: [\[Link\]](#)
- Macheras, P., et al. Second derivative UV spectrophotometric determination of hydrochlorothiazide and hydrochlorothiazide-amiloride combination in tablets. Journal of Pharmaceutical and Biomedical Analysis. Available at: [\[Link\]](#)
- RP-HPLC Method Development and Validation for Determination of Amiloride and hydrochlorothiazide Bulk Drug Substance and Pharmaceutical Dosage Forms. International Journal for Innovative Research in Technology. Available at: [\[Link\]](#)
- Shah, A. K., et al. (2017). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis. Available at: [\[Link\]](#)
- Marzouk, H. M., et al. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC INTERNATIONAL. Available at: [\[Link\]](#)
- Development of a new HPLC method for simultaneous estimation of amiloride and hydrochlorothiazide. ResearchGate. Available at: [\[Link\]](#)
- El-Gindy, A., et al. (2015). Simultaneous determination of hydrochlorothiazide and benazepril hydrochloride or amiloride hydrochloride in presence of hydrochlorothiazide impurities:

chlorothiazide and salamide by HPTLC method. Journal of Chromatographic Science.

Available at: [\[Link\]](#)

- Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form. SciSpace. Available at: [\[Link\]](#)
- Liu, G., et al. (2007). Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation. Rapid Communications in Mass Spectrometry. Available at: [\[Link\]](#)
- SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS DETERMINATION OF AMILORIDE AND HYDROCHLOROTHIAZIDE IN COMBINED DOSAGE FORM. ResearchGate. Available at: [\[Link\]](#)
- Sabarwal, N., Jain, S., & Agarwal, D. D. (2021). SPECTROPHOTOMETRIC METHOD FOR SIMULTANEOUS DETERMINATION OF AMILORIDE AND HYDROCHLOROTHIAZIDE IN COMBINED DOSAGE FORM. Journal of Advanced Scientific Research. Available at: [\[Link\]](#)
- SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DOSAGE FORM. Semantic Scholar. Available at: [\[Link\]](#)
- Salinas, F., et al. (1995). Simultaneous Spectrophotometric Determination of Hydrochlorothiazide and Amiloride in Urine and Pharmaceutical Preparations. Analytical Letters. Available at: [\[Link\]](#)
- Marzouk, H. M., et al. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC INTERNATIONAL. Available at: [\[Link\]](#)
- Spectrophotometric Assay Methods for Determination of Amiloride. Indian Journal of Pharmaceutical Sciences. Available at: [\[Link\]](#)
- Development of a new HPLC method for simultaneous estimation of Amiloride and Hydrochlorothiazide. Journal of Chemical and Pharmaceutical Sciences. Available at: [\[Link\]](#)

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- [2. ajpaonline.com](http://ajpaonline.com) [[ajpaonline.com](http://ajpaonline.com)]
- [3. Simultaneous determination of hydrochlorothiazide and amiloride hydrochloride by ratio spectra derivative spectrophotometry and high-performance liquid chromatography - PubMed](#) [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- [4. Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms - PubMed](#) [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- [5. Simultaneous determination of hydrochlorothiazide and benazepril hydrochloride or amiloride hydrochloride in presence of hydrochlorothiazide impurities: chlorothiazide and salamide by HPTLC method - PubMed](#) [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- [6. ijrpns.com](http://ijrpns.com) [[ijrpns.com](http://ijrpns.com)]
- [7. ajrconline.org](http://ajrconline.org) [[ajrconline.org](http://ajrconline.org)]
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- To cite this document: BenchChem. [simultaneous quantification of amiloride and hydrochlorothiazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596151#simultaneous-quantification-of-amiloride-and-hydrochlorothiazide>]

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